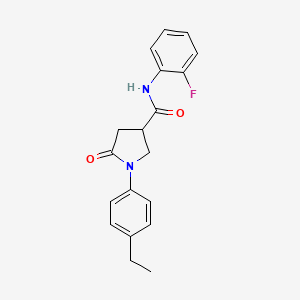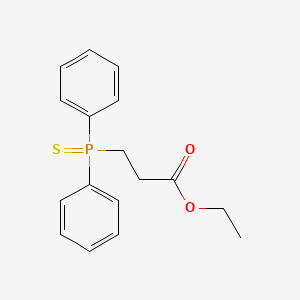![molecular formula C16H16BrClO3 B4940102 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4940102.png)
2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene, also known as BCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BCP is a derivative of bisphenol A and has been shown to have an impact on various physiological and biochemical processes.
作用机制
The mechanism of action of 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene is not fully understood, but it is thought to involve the modulation of various signaling pathways. This compound has been shown to bind to estrogen receptors and inhibit their activity, which may explain its anti-cancer effects. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. This compound has also been shown to have an impact on lipid metabolism and insulin signaling.
实验室实验的优点和局限性
One advantage of using 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene in lab experiments is its specificity for estrogen receptors, which allows for the study of estrogen signaling pathways. However, this compound has also been shown to have off-target effects, which may complicate the interpretation of results. Additionally, the potential endocrine-disrupting effects of this compound may limit its use in certain experiments.
未来方向
There are several directions for future research on 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene. One area of interest is the development of this compound analogs with improved specificity and potency. Another area of interest is the investigation of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases. Finally, the potential endocrine-disrupting effects of this compound warrant further investigation, particularly with regards to its impact on reproductive health.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its specificity for estrogen receptors and its impact on various physiological and biochemical processes make it a promising candidate for further investigation. However, its off-target effects and potential endocrine-disrupting effects must be carefully considered in future experiments.
合成方法
The synthesis of 2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene involves the reaction of bisphenol A with 2-methoxyphenol and propylene oxide, followed by bromination and chlorination to produce the final product. The chemical structure of this compound is shown below:
科学研究应用
2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene has been studied for its potential applications in various fields of scientific research, including cancer research, neurobiology, and endocrinology. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by interfering with the estrogen receptor signaling pathway. In neurobiology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In endocrinology, this compound has been shown to disrupt the endocrine system and may have implications for reproductive health.
属性
IUPAC Name |
2-bromo-4-chloro-1-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClO3/c1-19-15-5-2-3-6-16(15)21-10-4-9-20-14-8-7-12(18)11-13(14)17/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKDQCWTDBJXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorophenyl)-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4940019.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B4940024.png)

![N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4940042.png)

![4-{[(2-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4940054.png)
![1-(2-furyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B4940060.png)
![5-[3-(2-furyl)propanoyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4940067.png)
![5,5'-[1,6-hexanediylbis(oxy)]bis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4940072.png)


![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)
![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)

